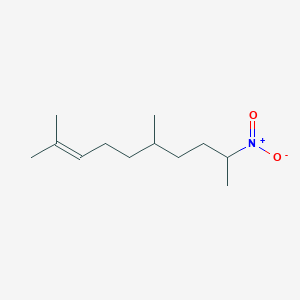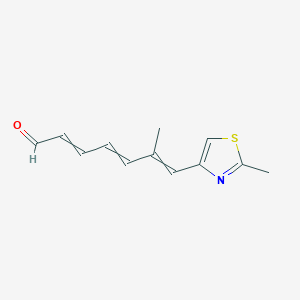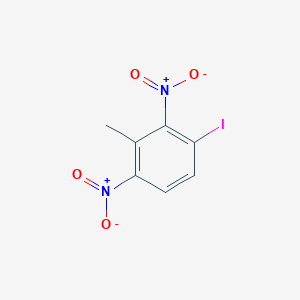
1-Iodo-3-methyl-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-methyl-2,4-dinitrobenzene: is an aromatic compound characterized by the presence of iodine, methyl, and two nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-methyl-2,4-dinitrobenzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene undergoes nitration to introduce nitro groups. This is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-3-methyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Tin and hydrochloric acid.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-Iodo-3-methyl-2,4-diaminobenzene.
Oxidation: Formation of 1-Iodo-3-carboxy-2,4-dinitrobenzene.
Aplicaciones Científicas De Investigación
1-Iodo-3-methyl-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Iodo-3-methyl-2,4-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in electrophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- 1-Iodo-2,4-dinitrobenzene
- 1-Iodo-3,5-dinitrobenzene
- 1-Bromo-3-methyl-2,4-dinitrobenzene
Comparison: 1-Iodo-3-methyl-2,4-dinitrobenzene is unique due to the presence of both iodine and methyl groups, which influence its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct properties that make it suitable for specific research and industrial applications.
Propiedades
Número CAS |
861378-25-8 |
|---|---|
Fórmula molecular |
C7H5IN2O4 |
Peso molecular |
308.03 g/mol |
Nombre IUPAC |
1-iodo-3-methyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H5IN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3 |
Clave InChI |
NWPGYTLLYVTXET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1[N+](=O)[O-])I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)
![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)

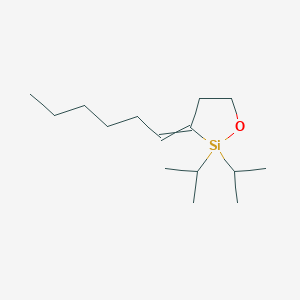

![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
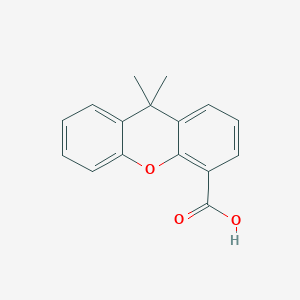
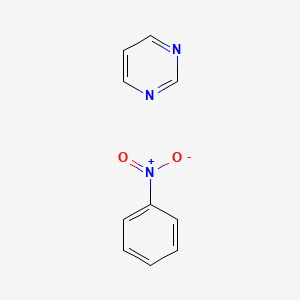
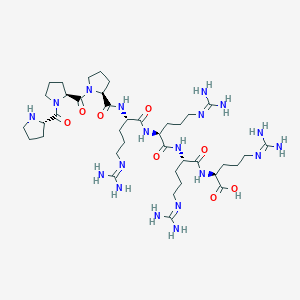
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
